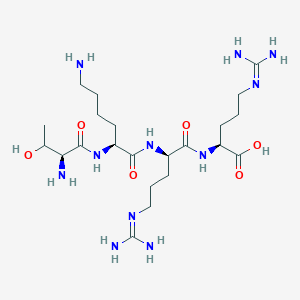

Tuftsin, arg(3)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Tuftsin is released from the Fc fragment of IgG through the action of two enzymes: tuftsin-endocarboxypeptidase and carboxypeptidase β . The synthetic preparation of tuftsin and its analogs can be achieved through liquid phase methods . The process involves the sequential addition of amino acids to form the tetrapeptide chain, followed by purification steps to isolate the desired product .

Análisis De Reacciones Químicas

Tuftsin undergoes various chemical reactions, including oxidation and reduction. It can form reactive oxygen compounds such as superoxide (O2−) and hydrogen peroxide (H2O2) without the need for particle phagocytosis . The formation of these compounds is a rapid response to different concentrations of tuftsin . Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the conversion of tuftsin into its reactive forms .

Aplicaciones Científicas De Investigación

Tuftsin has a wide range of scientific research applications, particularly in the fields of immunology, medicine, and biology. It has been shown to stimulate phagocytosis and pinocytosis in various phagocytic cells, including neutrophils and macrophages . Tuftsin also enhances the motility and chemotaxis of neutrophils, promoting their movement towards infection sites . Additionally, tuftsin has been studied for its potential therapeutic applications against SARS-CoV-2 infection, as it can bind to ACE2 and NRP1 receptors, preventing the binding of the virus’s spike protein .

Mecanismo De Acción

Tuftsin exerts its effects by binding to specific receptors on the surface of phagocytic cells, leading to the activation of various intracellular signaling pathways . This binding enhances the phagocytic activity of neutrophils and macrophages, promoting the uptake and destruction of pathogens . Tuftsin also shifts the immune response from a pro-inflammatory to an anti-inflammatory state by modulating the activity of T helper cells and microglia . This shift involves the upregulation of anti-inflammatory cytokines and the downregulation of pro-inflammatory cytokines .

Comparación Con Compuestos Similares

Tuftsin is unique in its ability to stimulate phagocytic activity and modulate the immune response. Similar compounds include Thr-Gln-Pro-Arg (TQPR), which is found in mouse IgG1, and other tetrapeptides with similar sequences . These compounds share some structural similarities with tuftsin but may differ in their specific biological activities and receptor binding affinities .

Propiedades

Número CAS |

75929-73-6 |

|---|---|

Fórmula molecular |

C22H45N11O6 |

Peso molecular |

559.7 g/mol |

Nombre IUPAC |

(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C22H45N11O6/c1-12(34)16(24)19(37)32-13(6-2-3-9-23)17(35)31-14(7-4-10-29-21(25)26)18(36)33-15(20(38)39)8-5-11-30-22(27)28/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12?,13-,14+,15-,16-/m0/s1 |

Clave InChI |

AMIKVPDNIWPWNL-AQBKWJQSSA-N |

SMILES isomérico |

CC([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |

SMILES canónico |

CC(C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)

![4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)pentan-1-ol](/img/structure/B14454023.png)

![9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane](/img/structure/B14454048.png)